molecular formula C8H5BrN2O2 B2639628 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190321-20-0

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B2639628
CAS No.: 1190321-20-0
M. Wt: 241.044
InChI Key: RLWGIBOLTNFDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the pyrrolo[2,3-b]pyridine ring system and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Scientific Research Applications

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of probes and inhibitors for biological studies.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Safety and Hazards

The safety information for 6-bromo-1H-pyrrolo[2,3-b]pyridine includes several hazard statements: H302-H317-H318-H411 . This indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

Future Directions

Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is ongoing, particularly in the context of cancer therapy . These compounds have shown promise in inhibiting the FGFR signaling pathway, which is implicated in various types of tumors . As such, they represent an attractive strategy for future cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Comparison: Compared to similar compounds, 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 3rd position provides distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential therapeutic agent .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWGIBOLTNFDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.